![molecular formula C16H18N2O4S2 B2918105 N-(5-acetyl-4-methylthiazol-2-yl)-3-(isopropylsulfonyl)benzamide CAS No. 941992-97-8](/img/structure/B2918105.png)
N-(5-acetyl-4-methylthiazol-2-yl)-3-(isopropylsulfonyl)benzamide
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Description
N-(5-acetyl-4-methylthiazol-2-yl)-3-(isopropylsulfonyl)benzamide is a chemical compound with potential applications in scientific research. It belongs to the class of thiazole derivatives and has been found to exhibit a range of biochemical and physiological effects.
Scientific Research Applications
Biological and Chemical Properties of Related Compounds
Biological Effects and Toxicology : Studies on the toxicology and biological effects of related compounds, such as acetamide and formamide derivatives, have highlighted their commercial importance and the significant body of knowledge on their biological consequences. Such research is crucial for understanding the potential applications and safety considerations of N-(5-acetyl-4-methylthiazol-2-yl)-3-(isopropylsulfonyl)benzamide in scientific research and potential therapeutic uses (Kennedy, 2001).
Supramolecular Chemistry Applications : Benzene-1,3,5-tricarboxamides (BTAs) and their supramolecular self-assembly behavior have been extensively studied for applications ranging from nanotechnology to polymer processing and biomedical applications. Such investigations into the supramolecular building blocks provide a foundation for exploring the potential applications of structurally complex compounds like N-(5-acetyl-4-methylthiazol-2-yl)-3-(isopropylsulfonyl)benzamide in diverse scientific fields (Cantekin, de Greef, & Palmans, 2012).
Pharmacological Properties and Clinical Use : The pharmacodynamic and pharmacokinetic properties of compounds like cisapride, a substituted piperidinyl benzamide, have been reviewed for their use as prokinetic agents in gastrointestinal motility disorders. Such reviews provide insights into the potential for developing therapeutic applications based on the properties of related benzamide derivatives (McCallum, Prakash, Campoli-Richards, & Goa, 1988).
properties
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-propan-2-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S2/c1-9(2)24(21,22)13-7-5-6-12(8-13)15(20)18-16-17-10(3)14(23-16)11(4)19/h5-9H,1-4H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVPZYUAUKWXIJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)C(C)C)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-acetyl-4-methylthiazol-2-yl)-3-(isopropylsulfonyl)benzamide |
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